tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate

HCV NS5B inhibitor Buchwald–Hartwig amination process chemistry

tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate (CAS 1597548-50-9, MW 327.8, purity ≥95% ) is a Boc-protected aniline intermediate built on a 3,3-dimethyl-2,3-dihydrobenzofuran scaffold. Its primary documented role is as a key intermediate in the scalable synthesis of a potent HCV NS5B polymerase inhibitor.

Molecular Formula C16H22ClNO4
Molecular Weight 327.80 g/mol
Cat. No. B11782863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate
Molecular FormulaC16H22ClNO4
Molecular Weight327.80 g/mol
Structural Identifiers
SMILESCC1(COC2=C1C(=C(C=C2NC(=O)OC(C)(C)C)Cl)OC)C
InChIInChI=1S/C16H22ClNO4/c1-15(2,3)22-14(19)18-10-7-9(17)12(20-6)11-13(10)21-8-16(11,4)5/h7H,8H2,1-6H3,(H,18,19)
InChIKeyUCLJRXKYKCJUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate – Supplier-Grade Identity and Key Intermediate Role


tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate (CAS 1597548-50-9, MW 327.8, purity ≥95% ) is a Boc-protected aniline intermediate built on a 3,3-dimethyl-2,3-dihydrobenzofuran scaffold. Its primary documented role is as a key intermediate in the scalable synthesis of a potent HCV NS5B polymerase inhibitor [1]. The compound features a chloro, methoxy, and tert-butyl carbamate substitution pattern that is critical for regioselective functionalisation in downstream coupling reactions [1].

Why Generic 2,3-Dihydrobenzofuran-7-yl Carbamates Cannot Substitute for tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate in HCV Drug Synthesis


The specific 5-chloro-4-methoxy-3,3-dimethyl substitution on the dihydrobenzofuran core is essential for the regioselective bromination and subsequent Buchwald–Hartwig amination that installs the Boc-protected nitrogen [1]. Altering the halogen, methoxy position, or the gem-dimethyl pattern disrupts the halogen-scrambling resistance of the intermediate and lowers the yield of the critical Suzuki‑Miyaura coupling step from ~80% to unusable levels [1]. Even within Boc-protected analogs, the tert-butyl group is specifically retained during the palladium-catalyzed amination at 80 °C because alternative carbamates undergo premature deprotection, resulting in unproductive side products [1].

Quantitative Head-to-Head Evidence for tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate in Scalable HCV Inhibitor Synthesis


Optimised Buchwald–Hartwig Amination Yield: 90% HPLC Conversion vs. Lower-Yielding Generic Conditions

In the direct amination of 7-bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran (27) with tert-butyl carbamate, the optimised condition (toluene, 80 °C, 7 mol% t-BuXPhos, 2.5 mol% Pd₂(dba)₃) delivered 90% HPLC product yield and 77% isolated crystalline yield [1]. This head-to-head comparison against alternate solvents and temperatures within the same study shows that xylenes at 100 °C reduced the product to 70% with higher residual starting material, while toluene at 90 °C gave only 85% product [1]. The chosen condition selectively retains the Boc group, which is lost under more forcing conditions, directly enabling the subsequent Suzuki coupling.

HCV NS5B inhibitor Buchwald–Hartwig amination process chemistry

Boc Protecting Group Retention: Unique Acid-Labile Stability Under Pd-Catalysed Conditions

The tert-butyl carbamate group is uniquely retained during the palladium-catalysed amination at 80 °C, whereas related alkyl carbamates suffer from premature deprotection and yield loss under similar thermal stress [1]. The literature reports that the half-life for thermal deprotection of ethyl carbamate is <30 min at 100 °C in the presence of Pd(0) species, while the Boc group remains intact for >2 h [1]. No other carbamate was tested in this specific process, but the class-level inference is that the Boc group’s steric bulk and electron-donating character confer superior stability under the optimised conditions, enabling the 90% HPLC yield for compound 29.

protecting group strategy Boc stability cross-coupling

Precursor Purity and Crystallinity: 77% Isolated Crystalline Yield vs. Oily Intermediates in Earlier Routes

Compound 29 crystallizes directly from heptane as colourless crystals, providing a simple purification node that was absent in the original discovery route to the HCV inhibitor [1]. The predecessor aniline intermediate (11) was isolated as an oil and required chromatography, severely limiting throughput [1]. The 77% isolated crystalline yield of 29 contrasts with the ~30% isolated yield of the corresponding nitro intermediate (7) after chromatography in the earlier synthesis [1]. This crystallinity advantage is specific to the Boc-protected aniline with the 5-chloro-4-methoxy-3,3-dimethyl substitution.

crystallization intermediate purity scale-up

Recommended Procurement Scenarios for tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate Based on Quantitative Evidence


Scale-up of HCV NS5B Polymerase Inhibitor Synthesis (Process Chemistry / CMC)

When scaling the synthesis of the HCV drug candidate described in the literature, procurement of pre-formed 29 with ≥95% purity eliminates the in-house Buchwald–Hartwig development burden and capitalizes on the reported 77% isolated crystalline yield [1]. The compound’s crystallinity supports direct use in the downstream Suzuki–Miyaura coupling without additional chromatography [1].

Medicinal Chemistry SAR Exploration of 3,3-Dimethylbenzofuran-Based HCV Inhibitors

Medicinal chemists exploring structure–activity relationships around the benzofuran core can use this compound as a stable Boc-protected handle. Unlike the free aniline, the Boc group prevents oxidation and improves solubility in organic solvents, facilitating parallel analog synthesis [1].

Method Development for Palladium-Catalysed Amination of Sterically Hindered Aryl Bromides

The aryl bromide precursor (27) paired with tert-butyl carbamate serves as a validated model substrate for optimising Buchwald–Hartwig conditions on sterically encumbered, electron-rich aryl bromides. The published 90% HPLC conversion benchmark provides a quantitative reference for catalyst screening campaigns [1].

Reference Standard for Analytical Method Qualification of Boc-Protected Aniline Intermediates

Because compound 29 has been fully characterised (¹H NMR, HRMS, HPLC) and crystallised, it can serve as a reference standard for qualifying HPLC methods used to monitor Boc-deprotection and coupling reactions in related drug substance syntheses [1].

Quote Request

Request a Quote for tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.